(S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol
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Overview
Description
(S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol is a chiral compound belonging to the class of tetrahydroquinolines. This compound features a quinoline ring system that is partially hydrogenated, making it a tetrahydro derivative. The presence of an ethanol group attached to the quinoline ring adds to its chemical complexity and potential for diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of ethanol, which yields the desired tetrahydroquinoline derivative. The reaction conditions often include the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes. These processes allow for better control over reaction parameters and can be scaled up efficiently. The use of high-pressure reactors and advanced catalytic systems ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-1
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1S)-1-(1,2,3,4-tetrahydroquinolin-5-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c1-8(13)9-4-2-6-11-10(9)5-3-7-12-11/h2,4,6,8,12-13H,3,5,7H2,1H3/t8-/m0/s1 |
InChI Key |
MYOLWRSZWXGBAI-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=C2CCCNC2=CC=C1)O |
Canonical SMILES |
CC(C1=C2CCCNC2=CC=C1)O |
Origin of Product |
United States |
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